BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to Ethyl 2-
Pentynoate: Synthesis, Characterization, and
Application

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl 2-pentynoate

Cat. No.: B153080

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-pentynoate (CAS No. 55314-57-3) is a versatile a,3-acetylenic ester, a class of
organic compounds recognized for their utility as reactive intermediates in chemical synthesis.
Possessing both an electrophilic alkyne and an ester functional group, this molecule serves as
a valuable building block for the construction of complex carbocyclic and heterocyclic
frameworks. This guide provides a comprehensive overview of ethyl 2-pentynoate, detailing
its structural formula, physicochemical properties, a robust laboratory-scale synthesis protocol,
in-depth structural characterization through spectroscopic methods, and a notable application
in the synthesis of insect pheromones. This document is intended for researchers, chemists,
and professionals in drug development and fine chemical synthesis who require a technical
understanding of this reagent.

Introduction and Physicochemical Properties

Ethyl 2-pentynoate is a colorless liquid characterized by the presence of a carbon-carbon
triple bond conjugated with a carbonyl group. This arrangement, known as an ynoate, renders
the molecule highly susceptible to nucleophilic attack, making it a potent Michael acceptor and
a dienophile in cycloaddition reactions.[1] Its unique electronic properties are foundational to its
utility in organic synthesis.
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The core structural and physical properties of ethyl 2-pentynoate are summarized below for
quick reference.

Property Value Reference(s)
IUPAC Name ethyl pent-2-ynoate [2]
CAS Number 55314-57-3 [3]
Molecular Formula C7H1002 [3]
Molecular Weight 126.15 g/mol [3]
SMILES String CCOC(=0)c#CCC [3]
InChi Key XDPRPKSTFBPPHU- 3]
UHFFFAOYSA-N
Appearance Colorless Liquid [4]
Density 0.957 g/mL at 25 °C [3]
Boiling Point 178-179 °C [3]
Refractive Index (n2°/D) 1.439 [3]
Flash Point 38 °C (100.4 °F) - closed cup [3]

Synthesis of Ethyl 2-Pentynoate

The preparation of a,3-acetylenic esters like ethyl 2-pentynoate is most reliably achieved by
the reaction of a terminal alkyne with an electrophilic carboxylating agent. A standard and
highly effective method involves the deprotonation of the terminal alkyne with a strong
organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate.
This potent nucleophile is then quenched with ethyl chloroformate to yield the desired product.

The causality for this experimental design is rooted in the acidity of the terminal alkyne proton
(pKa = 25). A base as strong as n-BulLi is required to ensure complete and irreversible
deprotonation, preventing side reactions.[5] The subsequent reaction with ethyl chloroformate
is a classic nucleophilic acyl substitution. The entire procedure must be conducted under
anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the highly
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reactive organolithium reagents from being quenched by water or reacting with atmospheric
oxygen.

Representative Experimental Protocol

This protocol is adapted from a verified procedure for a homologous compound, ethyl tetrolate,
published in Organic Syntheses, a highly authoritative source for reproducible chemical
preparations. The stoichiometry has been adjusted for the use of 1-butyne.[6]

Reaction Scheme: CHsCH2C=CH + n-BuLi - CHsCH2C=CLi --(CICOzEt) -
CH3CH2C=CCO:zEt

Materials:

1-Butyne (=98%)

e n-Butyllithium (1.6 M solution in hexanes)

o Ethyl chloroformate (=97%)

e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a
mechanical stirrer, a low-temperature thermometer, and a rubber septum. The apparatus is
flame-dried under a stream of dry argon and allowed to cool to room temperature under a
positive pressure of argon.

o Reaction Initiation: The flask is charged with 200 mL of anhydrous diethyl ether and cooled
to -78 °C using a dry ice/acetone bath. 1-Butyne (8.1 g, 0.15 mol) is condensed into the flask
(or added carefully as a pre-weighed liquid).
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Deprotonation:n-Butyllithium (1.6 M in hexanes, 94 mL, 0.15 mol) is added dropwise via
syringe over 60 minutes, ensuring the internal temperature is maintained below -65 °C. The
formation of a white precipitate (lithium butynalide) is observed. The resulting slurry is stirred
at -78 °C for an additional 30 minutes.

Carboxylation: Ethyl chloroformate (16.3 g, 0.15 mol) is added dropwise to the stirred slurry.
After the addition is complete, the cooling bath is removed, and the reaction mixture is
allowed to warm to room temperature and stir overnight.

Workup: The reaction mixture is poured onto 200 g of crushed ice. The layers are separated
in a separatory funnel, and the aqueous phase is extracted twice with 100-mL portions of
diethyl ether.

Purification: The combined organic layers are washed with brine and dried over anhydrous
MgSOa. After filtration, the solvent is removed using a rotary evaporator. The crude residue is
purified by vacuum distillation to afford ethyl 2-pentynoate as a colorless liquid.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b153080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

Glame-dry 3-neck flask under ArgorD

\
Q\dd anhydrous Diethyl Ethea

Y

Cool to -78 °C

Core R‘;eaction

Add 1-Butyne

Add n-BuLi dropwise
(maintain T < -65 °C)

(Stir for 30 min at -78 °C)

Add Ethyl Chloroformate

(Warm to RT, stir overnighD

Workup &‘?urification

Quench with ice

\ 4
E‘Separate layers & Extract with Ethea

A

4
Wash with Brine
Y

y
[Dry over MgSOas & Filter)

\
(Concentrate via Rotary EvaporatiorD

Purify by Vacuum Distillation

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl 2-pentynoate.
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Structural Elucidation and Characterization

The structural identity and purity of synthesized ethyl 2-pentynoate are confirmed using a
combination of spectroscopic techniques. Each method provides unique information that, when
combined, offers an unambiguous validation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The gas-phase
spectrum from the NIST database shows characteristic absorption bands confirming the ynoate
structure.[2]

Wavenumber . . . .
( , Vibration Type Functional Group Significance
cm-

Confirms the

presence of sp3-
~2980 C-H stretch -CHs, -CHa2- hybridized C-H bonds

in the ethyl and propyl

fragments.

A sharp, medium-
intensity peak
characteristic of a
~2250 C=C stretch Alkyne disubstituted alkyne.
Its position indicates
conjugation with the

carbonyl.

A very strong, sharp

absorption confirming

~1715 C=0 stretch Ester Carbonyl )
the ester functional
group.
A strong band
) corresponding to the
~1260 C-O stretch Ester Linkage

C-0O single bond

stretch of the ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed experimental spectrum for ethyl 2-pentynoate is not
readily accessible, its *H and 13C NMR spectra can be reliably predicted based on established
principles and data from homologous structures.[7][8] The predicted data provides a
benchmark for researchers to validate their own experimental results.

Predicted *H NMR Data (CDCls, 400 MHz):

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Methylene
protons are
deshielded by
~4.21 Quartet (q) 2H -O-CH2-CHs the adjacent
oxygen atom.
Coupled to the
methyl triplet.

Methylene
protons adjacent
to the alkyne are
slightly
deshielded.
Coupled to the

~2.35 Triplet (t) 2H -C=C-CH2-CHs

terminal methyl

triplet.

Standard
) chemical shift for
~1.30 Triplet (t) 3H -O-CH2-CHs
an ethyl ester

methyl group.

| ~1.15 | Triplet (t) | 3H | -CH2-CHs | Standard chemical shift for a terminal alkyl methyl group. |

Predicted 3C NMR Data (CDCls, 100 MHz):
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Chemical Shift (6, ppm) Carbon Type Assighment
~153.5 Quaternary Cc=0

~88.0 Quaternary -C=C-CHa-
~73.0 Quaternary -C=C-CHz-
~62.0 Methylene -O-CHz2-CHs
~14.0 Methyl -O-CHz2-CHs
~13.0 Methylene -C=C-CH2-CHs

| ~12.5 | Methyl | -CH2-CHs |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight
and fragmentation pattern, which acts as a molecular fingerprint. The mass spectrum from the
NIST database is consistent with the structure of ethyl 2-pentynoate.[2]
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Proposed L
m/z Formula Significance
Fragment
Molecular lon Peak:
Confirms the
126 [M]* [C7H1002]*

molecular weight of

the compound.

Loss of the ethyl
97 [M - CzHs]* [CsHs502]* group from the propyl

end via o-cleavage.

Loss of the ethoxy
radical (-OEt), a
common

81 [M - OC2Hs]* [CsHsO]* _
fragmentation for ethyl
esters. This is often a

prominent peak.

Further fragmentation,
53 [CaHs]* [CaHs]* likely corresponding to
the butynyl cation.

Applications in Organic Synthesis

Ethyl 2-pentynoate is a valuable precursor for creating more complex molecules. Its reactivity
allows it to participate in a wide range of transformations, including conjugate additions,
cycloadditions, and transition metal-catalyzed cross-coupling reactions.

A significant, field-proven application is its use in the synthesis of Dominicalure-1, an
aggregation pheromone component for the lesser grain borer (Rhyzopertha dominica), a major
pest of stored grain products.[9][10] The synthesis involves a palladium-catalyzed
hydrostannylation reaction, where tributyltin hydride adds across the alkyne. This step
transforms the ynoate into a vinylstannane, which is a versatile intermediate for further C-C
bond-forming reactions to complete the synthesis of the pheromone.[9]
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Caption: Synthetic utility of ethyl 2-pentynoate in pheromone synthesis.

Safety and Handling

Ethyl 2-pentynoate is a flammable liquid and can cause serious eye damage. It may also
cause allergy or asthma symptoms if inhaled.[3]

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles or a face shield, chemical-
resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames.

[3]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Recommended storage temperature is 2-8°C.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
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Ethyl 2-pentynoate is a structurally simple yet synthetically powerful a,3-acetylenic ester. Its
value is derived from the predictable reactivity of its conjugated system, which enables its use
as a key building block in complex organic synthesis. A firm understanding of its properties,
preparation, and spectroscopic signatures—as detailed in this guide—is essential for its
effective and safe utilization in research and development, from academic laboratories to
industrial applications in fine chemicals and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b153080#ethyl-2-pentynoate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

